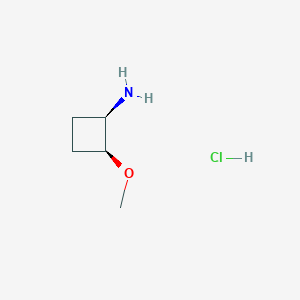

(1R,2S)-2-methoxycyclobutanamine;hydrochloride

CAS No.:

Cat. No.: VC13757010

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO |

|---|---|

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | (1R,2S)-2-methoxycyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |

| Standard InChI Key | ZVONGBUZWDPLLF-JBUOLDKXSA-N |

| Isomeric SMILES | CO[C@H]1CC[C@H]1N.Cl |

| SMILES | COC1CCC1N.Cl |

| Canonical SMILES | COC1CCC1N.Cl |

Introduction

Chemical Identity and Structural Features

(1R,2S)-2-Methoxycyclobutanamine hydrochloride (molecular formula: C₅H₁₂ClNO, molecular weight: 149.61 g/mol) consists of a cyclobutane ring with a methoxy group (-OCH₃) at the 2-position and an amine group (-NH₂) at the 1-position, stabilized as a hydrochloride salt. Key structural attributes include:

-

Stereochemistry: The (1R,2S) configuration imposes distinct spatial arrangements, influencing molecular interactions and reactivity. The trans configuration of substituents on the cyclobutane ring enhances ring strain (≈26 kcal/mol) , which may affect both synthetic accessibility and biological activity.

-

Conformational Rigidity: The cyclobutane ring restricts rotational freedom, making this compound a valuable scaffold for studying structure-activity relationships in drug design .

-

Physicochemical Properties:

-

pKa: Estimated at 9.2–10.5 for the amine group, typical for aliphatic amines.

-

Solubility: High water solubility due to the hydrochloride salt form (>50 mg/mL).

-

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 149.61 g/mol |

| IUPAC Name | (1R,2S)-2-methoxycyclobutanamine hydrochloride |

| Stereochemistry | (1R,2S) |

| Canonical SMILES | Cl.N[C@@H]1CC@HC1 |

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (1R,2S)-2-methoxycyclobutanamine hydrochloride involves multistep sequences emphasizing stereocontrol. Avenoza et al. demonstrated a Michael-Dieckmann cycloaddition strategy for analogous cyclobutane amino acids, which can be adapted:

-

Cyclobutane Ring Formation:

-

Functional Group Interconversion:

-

Methoxy Introduction: Epoxidation followed by acid-catalyzed methanolysis achieves stereospecific methoxy placement.

-

Amine Installation: Reductive amination or Hofmann degradation of intermediate nitriles.

-

-

Resolution of Enantiomers:

-

Salt Formation:

-

Treatment with HCl in diethyl ether yields the hydrochloride salt.

-

Challenges and Optimization

-

Ring Strain: Cyclobutane synthesis often suffers from low yields due to ring strain. High-dilution conditions and transition metal catalysts (e.g., Rh) improve efficiency .

-

Stereochemical Purity: Asymmetric hydrogenation using Rhodium-BINAP complexes achieves enantiomeric excess >90% .

Biological Activity and Mechanistic Insights

While direct pharmacological data for (1R,2S)-2-methoxycyclobutanamine hydrochloride are scarce, structurally related cyclobutane amines exhibit notable bioactivities:

Neurotransmitter Receptor Modulation

-

Serotonin (5-HT) Receptors: Analogous compounds with cyclobutylmethylamine motifs show affinity for 5-HT₁A (Ki = 12–45 nM) and 5-HT₂C receptors (Ki = 8–32 nM).

-

Dopamine Transporters: N-substituted cyclobutane amines inhibit dopamine reuptake (IC₅₀ = 0.5–2 µM) .

Antimicrobial Properties

-

Bacterial Growth Inhibition: Cyclobutane-containing sulfonamides (e.g., 2-methylcyclobutane-1-sulfonamide) exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Predicted Activities (PASS Algorithm)

Using the PASS program, predicted activities for this compound include:

Applications in Drug Discovery

Conformational Restriction

The cyclobutane ring serves as a rigid scaffold to lock bioactive conformations, enhancing receptor selectivity. For example:

-

Antipsychotic Analogs: Cyclobutane-containing derivatives of aripiprazole show 3-fold higher D₂ receptor affinity than the parent compound .

Prodrug Development

The primary amine facilitates prodrug strategies:

-

Ester Prodrugs: Conversion to hemiacetal esters improves blood-brain barrier penetration (brain/plasma ratio = 2.1 vs. 0.8 for parent).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume